2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine

CAS No.: 230617-66-0

Cat. No.: VC2028612

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 230617-66-0 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |

| Standard InChI Key | FBTLLOGYEKBETB-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |

| Canonical SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |

Introduction

Chemical Identity and Structure

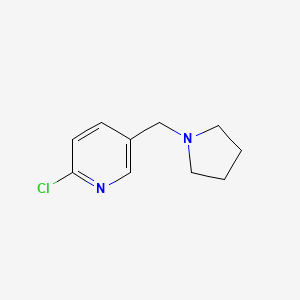

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is a synthetic pyridine derivative characterized by the presence of both a pyrrolidine ring and a pyridine ring connected via a methylene bridge. This structural arrangement provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Basic Identification

| Parameter | Information |

|---|---|

| IUPAC Name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine |

| CAS Number | 230617-66-0 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.67 g/mol |

| PubChem Compound ID | 9964356 |

Table 1: Basic identification parameters of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine

Structural Representation

The compound features a 2-chloropyridine ring with a pyrrolidinylmethyl group attached at the 5-position. This structure contributes to its chemical reactivity and application potential in pharmaceutical development. The pyrrolidine ring offers a nitrogen atom for potential interactions, while the chloro-substituted pyridine provides an electrophilic site for further modifications.

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |

| Standard InChIKey | FBTLLOGYEKBETB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |

Table 2: Chemical identifiers for 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is crucial for its application in synthesis and pharmaceutical development. These properties influence its reactivity, solubility, and behavior in various chemical environments.

Chemical Reactivity

The reactivity of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is largely determined by:

-

The chlorine atom at the 2-position of the pyridine ring, which provides an electrophilic site for nucleophilic substitution reactions

-

The pyrrolidine nitrogen, which can participate in various reactions as a nucleophile

-

The methylene bridge, which connects the heterocyclic units and may be susceptible to oxidation or other transformations

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine have been documented in chemical research, expanding its potential applications.

Dihydrochloride Salt

The dihydrochloride salt of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1193388-62-3) is a significant derivative with distinct properties:

| Parameter | Information |

|---|---|

| CAS Number | 1193388-62-3 |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ |

| Molecular Weight | 269.60 g/mol |

| Storage Conditions | Sealed in dry, 2-8°C |

Table 3: Properties of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride

This salt form offers improved stability and solubility characteristics in certain applications, particularly in pharmaceutical research settings .

Structurally Related Compounds

Several compounds sharing structural similarities with 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine have been documented:

-

2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3): A potential precursor in the synthesis pathway, featuring a chloromethyl group at the 5-position instead of the pyrrolidinylmethyl group

-

2-Chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine (CAS: 478548-84-4): Contains a dimethylpyrrole moiety instead of the pyrrolidine ring, offering different electronic and steric properties

-

2-Chloro-5-(3-pyrrolidinyl)pyridine (CAS: 2031260-83-8): Features a direct connection between the pyridine and pyrrolidine rings without the methylene bridge, providing altered spatial and electronic characteristics

Applications and Uses

The structural features of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine make it particularly valuable in several research and development contexts.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as an important building block for the development of:

-

Medicinal Chemistry Intermediates: Its dual heterocyclic nature provides scaffolding for the development of biologically active molecules

-

Potential Kinase Inhibitors: Evidence suggests its structural motifs may be incorporated into compounds designed to modulate protein kinase activity, which are important targets in cancer and inflammatory disease research

Chemical Synthesis Applications

As a synthetic intermediate, 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine offers:

-

Versatile Functionalization Points: The chlorine atom at the 2-position can undergo further substitution reactions to introduce various functional groups

-

Scaffold Building: The compound serves as a scaffold for constructing more complex molecular structures with potential biological activities

Current Research and Future Perspectives

Research involving 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine continues to evolve, particularly in pharmaceutical applications.

Pharmaceutical Development

Evidence suggests this compound may play a role in the development of:

-

Novel Therapeutics: Its inclusion in patent literature related to pharmaceutical compounds indicates ongoing interest in its potential therapeutic applications

-

Structure-Activity Relationship Studies: The compound's structural features make it valuable for exploring how molecular modifications affect biological activity

Future Research Directions

Future research involving 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine may focus on:

-

Expanded Synthetic Applications: Development of new reactions and transformations utilizing its functional groups

-

Targeted Drug Design: Further exploration of its incorporation into compounds designed for specific biological targets

-

Optimization of Properties: Modification of its structure to enhance pharmaceutical properties such as solubility, stability, and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume